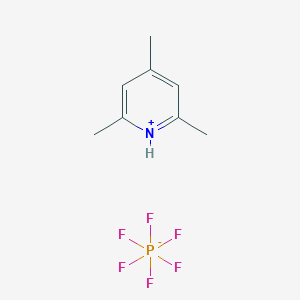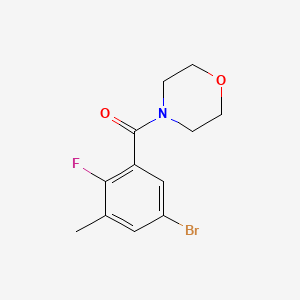![molecular formula C6H9N5 B14020341 2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine CAS No. 58950-33-7](/img/structure/B14020341.png)
2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its fused ring structure, which includes both triazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with acylating agents followed by cyclization using ammonium acetate (NH4OAc) under reflux conditions . Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiproliferative agent, antimicrobial, anti-inflammatory, and analgesic properties
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like phosphatidylinositol 3-kinase (PI3K) or protein tyrosine kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity.
類似化合物との比較
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also have a fused ring system and are known for their kinase inhibitory activities.
Uniqueness
2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
58950-33-7 |
|---|---|
分子式 |
C6H9N5 |
分子量 |
151.17 g/mol |
IUPAC名 |
2,5-dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H9N5/c1-4-7-3-5-6(8-4)10-11(2)9-5/h3H2,1-2H3,(H,7,8,10) |
InChIキー |
QSEHDRBLVSNUJY-UHFFFAOYSA-N |
正規SMILES |
CC1=NCC2=NN(N=C2N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


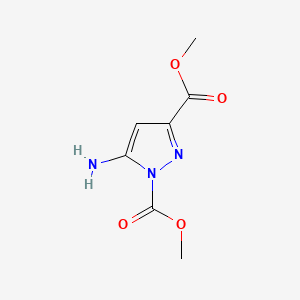


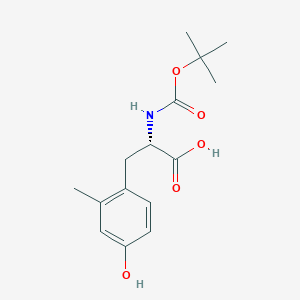
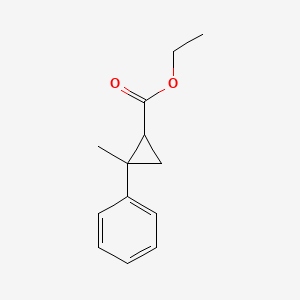
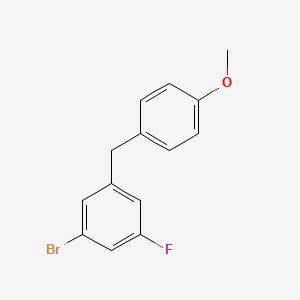
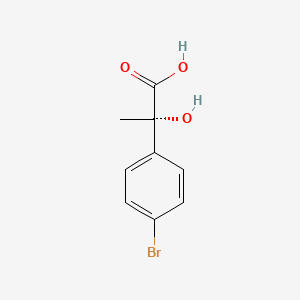
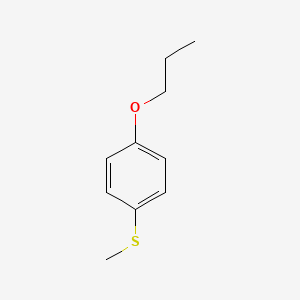
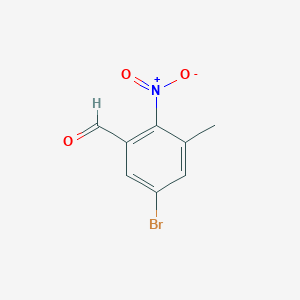

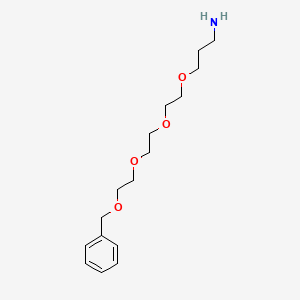
![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)
